molecular formula C13H20OS B12851097 4-Heptyloxybenzenethiol CAS No. 62554-43-2

4-Heptyloxybenzenethiol

Katalognummer: B12851097
CAS-Nummer: 62554-43-2
Molekulargewicht: 224.36 g/mol
InChI-Schlüssel: SLRSRTGJXVJZJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Heptyloxybenzenethiol is an organic compound with the molecular formula C13H20OS It consists of a benzene ring substituted with a heptyloxy group and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Heptyloxybenzenethiol can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzenethiol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Heptyloxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Heptyloxybenzenethiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-heptyloxybenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. Additionally, the heptyloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzenethiol: Similar structure but with a methoxy group instead of a heptyloxy group.

    4-Ethoxybenzenethiol: Contains an ethoxy group instead of a heptyloxy group.

    4-Butoxybenzenethiol: Features a butoxy group instead of a heptyloxy group.

Uniqueness

4-Heptyloxybenzenethiol is unique due to its longer heptyloxy chain, which can influence its solubility, reactivity, and biological activity compared to shorter alkoxy-substituted benzenethiols. This uniqueness makes it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

62554-43-2

Molekularformel

C13H20OS

Molekulargewicht

224.36 g/mol

IUPAC-Name

4-heptoxybenzenethiol

InChI

InChI=1S/C13H20OS/c1-2-3-4-5-6-11-14-12-7-9-13(15)10-8-12/h7-10,15H,2-6,11H2,1H3

InChI-Schlüssel

SLRSRTGJXVJZJY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.